molecular formula C11H13ClN2O B1386365 N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide CAS No. 1155532-23-2

N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide

Cat. No.: B1386365
CAS No.: 1155532-23-2
M. Wt: 224.68 g/mol
InChI Key: WWWFYTWDYZJCFO-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. While specific biological data for this compound is the subject of ongoing investigation, its core structure, featuring a cyclobutane carboxamide linked to a chlorinated aniline, is recognized as a key pharmacophore in the development of novel therapeutic agents. Scientific literature indicates that closely related aminocyclobutane derivatives have been explored for their potential as NMDA receptor antagonists, which is a prominent mechanism for investigational drugs targeting the central nervous system . Compounds within this structural class are frequently profiled for their utility in the study of neuropathic pain and as potential antidepressants, providing a valuable tool for researchers in neuroscience . The presence of both the cyclobutanecarboxamide group and the chloro-substituted aniline moiety in its architecture makes it a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for constructing more complex molecules or as a reference standard in biochemical screening assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWFYTWDYZJCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide

The synthesis of N-(5-Amino-2-chlorophenyl)cyclopentanecarboxamide typically involves reacting 5-amino-2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, using automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.

Method of Synthesis for Derivatives of General Formula (1)

Derivatives of general formula (1) can be obtained from a derivative of formula (2) by applying a method similar to the method described in J. Org. Chem. 1996, 61, 915. Compound (2) can itself be prepared from a compound of formula (3) by applying a conventional method in organic chemistry such as described for example in: J. Med Chem. 1980, 23, 1142; Chem. Ber. 1985, 118, 2266; J. Org. Chem. 2003, 68, 9348; J. Am. Chem. Soc. 2007, 129, 4762.

Example 1: (6)-cis-N,N-diethyl (1-phenyl-2-aminomethyl)-cyclobutanecarboxamide (1a)

Step 1: (6)-cis-N,N-diethyl (1-phenyl-2-hydroxymethyl)-cyclobutanecarboxamide (3a)
In a three-necked flask under nitrogen atmosphere, 1.6 equivalents of diethylamine and THF are placed. The mixture is cooled to 0°C, and 1.6 equivalents of BuLi are added dropwise. The mixture is agitated for 5 minutes at 0°C and then cooled to -78°C. Next, lactone (1 equivalent) is added dropwise in a solution of THF (final concentration relative to lactone = 0.25 mol/L). The mixture is agitated at -78°C for 2 hours, then returned to 5°C, followed by hydrolysis of the reaction medium with saturated \$$NH4Cl\$$ solution. The reaction mixture is diluted with \$$H2O\$$ and extracted with ethyl acetate. The organic phase is dried over \$$MgSO_4\$$, filtered, and concentrated, and the residue is purified.

Step 2: (6)-cis-N,N-diethyl (1-phenyl-2-azidomethyl)-cyclobutanecarboxamide (2a)
1 equivalent of alcohol (2a) and DMF are added. The mixture is cooled to 0°C, and the following are added in order: 18 equivalents of \$$NaN3\$$, 3 equivalents of \$$CBr4\$$, and 3 equivalents of \$$PPh3\$$. The reaction mixture is agitated for 5 minutes at 0°C and then brought to room temperature and agitated for 4 hours. The reaction medium is then diluted with \$$H2O\$$ and extracted with ethyl acetate. The organic phase is dried over \$$MgSO_4\$$, filtered, and concentrated.

Step 2: (6)-1-indolinyl-(1-phenyl-2-azidomethyl)-cyclobutanecarboxamide (2b) Following the same experimental conditions as those used for synthesis of intermediate (2a), the title compound (2b) is obtained after purification by flash chromatography (eluent: heptane/ethyl acetate, 95:5); yield = 99%. ¹H NMR (\$$CDCl_3\$$, 400 MHz) δ : 1.77-1.84 (m, 1H), 2.17-2.31 (m, 2H), 2.81-2.88 (m, 1H), 2.91-2.99 (m, 1H), 3.03-3.06 (m, 1H), 3.12-3.21 (m, 2H), 3.45 (m, 1H), 3.77 (d, 2H), 7.01 (t, 1H), 7.11 (d, 1H), 7.22 (t, 1H), 7.26-7.29 (m, 1H), 7.36... (m, 4H), 8.28 (d, 1H).

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block : N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide serves as a fundamental building block in synthetic chemistry, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.

Biology

  • Endocannabinoid System Interaction : Research indicates that this compound interacts with cannabinoid receptors, which are crucial in regulating physiological processes such as pain and mood. This interaction suggests potential applications in understanding and modulating physiological responses.

Medicine

  • Therapeutic Potential : Investigations into the compound's therapeutic effects have highlighted its potential in pain relief and mood regulation. Preliminary studies indicate significant anticancer properties, particularly against breast cancer cells (MCF-7), where it has demonstrated IC50 values as low as 1.0 nM, indicating high potency compared to standard chemotherapeutics.

Industry

  • Material Development : The compound is also explored for its utility in developing new materials and chemical processes due to its unique structural characteristics.

This compound exhibits notable biological activities:

  • Anticancer Properties :
    • The compound has shown effectiveness in inhibiting tubulin polymerization, a critical mechanism for cancer cell division.
    • Research indicates that derivatives can achieve IC values as low as 1.0 nM against MCF-7 breast cancer cells.
  • Antiviral Activity :
    • Studies have reported antiviral activity against human adenovirus (HAdV), with related compounds demonstrating sub-micromolar potency and favorable selectivity indexes (SI > 100).

Table 1: Inhibition of Tubulin Polymerization by Related Compounds

Compound NameIC50 Value (nM)Mechanism of Action
This compound1.0Inhibition of tubulin polymerization
Colchicine10Microtubule destabilization
Paclitaxel15Stabilization of microtubules

Table 2: Antiviral Activity Against Human Adenovirus

Compound NamePotency (µM)Selectivity Index
This compound<1>100
Standard Antiviral Drug10<10

Case Studies

  • Anticancer Study :
    • A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in breast cancer cells with significant efficacy compared to existing treatments.
  • Antiviral Research :
    • Another research effort highlighted the compound's antiviral potential against HAdV, showcasing promising results that warrant further investigation into its therapeutic applications for immunocompromised patients.

Mechanism of Action

The compound exerts its effects by interacting with cannabinoid receptors in the endocannabinoid system. These receptors are involved in regulating various physiological processes, including appetite, pain, mood, and memory. The binding of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide to these receptors modulates their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanecarboxamide Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₁H₁₂ClN₂O 238.68 5-amino, 2-chloro on phenyl Enhanced solubility (amino group), moderate lipophilicity (chloro)
N-(1-Naphthyl)cyclobutanecarboxamide C₁₅H₁₅NO 225.12 1-naphthyl group High aromaticity, lower solubility due to hydrophobic naphthyl moiety
N-[5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl]-cyclobutanecarboxamide C₁₉H₁₆ClNO₃S 381.85 Chloro, phenylsulfonyl on indole Increased steric bulk, sulfonyl group enhances electronegativity
Key Observations:
  • Substituent Effects: The amino group in the target compound likely improves aqueous solubility compared to analogs with bulky (naphthyl) or electronegative (sulfonyl) groups. Sulfonyl groups (as in the indole derivative) introduce strong electron-withdrawing effects, which may alter reactivity or binding interactions .
  • Molecular Weight :

    • The target compound has a lower molecular weight (238.68 g/mol) compared to the indole derivative (381.85 g/mol), suggesting better bioavailability under Lipinski’s rule of five .

Biological Activity

N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H12_{12}ClN2_2O. The compound features a cyclobutane ring attached to an amino-substituted chlorophenyl group, which is critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. One study demonstrated that compounds with similar structures can inhibit tubulin polymerization, a mechanism essential for cancer cell division. Specifically, derivatives of cyclobutane carboxamides have shown IC50_{50} values as low as 1.0 nM against MCF-7 breast cancer cells, indicating high potency compared to standard chemotherapeutics like colchicine and paclitaxel .

Table 1: Inhibition of Tubulin Polymerization by Related Compounds

CompoundIC50_{50} (μM)Cell LineReference
This compound1.0MCF-7
Colchicine3.2MCF-7
Paclitaxel5.0MCF-7

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity against human adenovirus (HAdV). A series of related compounds showed promising results with sub-micromolar potency against HAdV and favorable selectivity indexes (SI > 100), suggesting potential for therapeutic use in immunocompromised patients .

Case Study: Antiviral Efficacy

In a study evaluating various analogues, compound 15 derived from the same structural family as this compound exhibited an IC50_{50} of 0.27 μM against HAdV with low cytotoxicity (CC50_{50} = 156.8 μM). This highlights the potential for further development of cyclobutane derivatives in antiviral therapies .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization and interference with viral replication processes. The binding affinity to tubulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . For antiviral activity, the compound appears to target specific stages of the viral life cycle, although detailed mechanistic studies are still ongoing .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications at specific positions on the cyclobutane and phenyl rings can enhance potency and selectivity against various targets:

Table 2: SAR Insights from Related Compounds

ModificationEffect on ActivityReference
Chlorine substitution at position 2Increased potency against cancer cells
Amino group at position 5Enhanced selectivity for viral targets
Cyclobutane ring sizeOptimal size correlates with improved bioavailability

Q & A

Q. What are the recommended synthetic routes for N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of carboxamide derivatives typically involves coupling cyclobutanecarboxylic acid derivatives with aromatic amines. For example:
  • Step 1 : Activate the carboxylic acid (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester intermediate.
  • Step 2 : React with 5-amino-2-chloroaniline under reflux in anhydrous solvents (e.g., DMF or THF) to form the amide bond .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of acylating agent), temperature (80–100°C), and reaction time (12–24 hours). Monitor progress via TLC or LC-MS. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Yields can range from 53% to 66%, as observed in analogous syntheses .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H NMR : Confirm the presence of aromatic protons (δ 7.4–7.9 ppm for chlorophenyl groups) and cyclobutane protons (δ 1.8–2.4 ppm for CH₂ groups). Broad singlets for amide NH protons (δ 10.8–12.4 ppm) are typical .
  • LC-MS : Verify molecular ion peaks (e.g., m/z = 278 [M+1] for similar compounds) and fragmentation patterns .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, and S percentages (e.g., C: 56.30%, H: 5.45% for C₁₃H₁₅N₃O₂S derivatives) .

Q. What are the critical purity criteria for this compound in pharmacological studies?

  • Methodological Answer :
  • HPLC : Ensure ≥95% purity using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Melting Point : Consistency with literature values (e.g., 163–167°C for structurally related carboxamides) .
  • Byproduct Screening : Identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates) via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s conformation?

  • Methodological Answer :
  • X-ray Crystallography : Use single-crystal diffraction (e.g., SHELX programs for structure refinement) to resolve ambiguities in bond angles or torsional strain in the cyclobutane ring .
  • Dynamic NMR : Probe rotational barriers of the amide bond at variable temperatures (e.g., -40°C to 80°C in DMSO-d₆) to detect restricted rotation or conformational isomerism .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify discrepancies caused by solvent effects or crystal packing .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound against biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify the cyclobutane ring (e.g., introduce fluorine substituents) or the chlorophenyl group (e.g., replace Cl with Br or CF₃) to assess electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with steric/electronic parameters (Hammett σ constants, logP) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with the amide group or hydrophobic contacts with the cyclobutane ring) .

Q. How can researchers address low yields or unexpected byproducts in large-scale synthesis?

  • Methodological Answer :
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl azides or ureas) that may lead to side reactions .
  • Scale-Up Adjustments : Optimize mixing efficiency (e.g., use flow chemistry for exothermic amidation steps) or switch to greener solvents (e.g., 2-MeTHF instead of DMF) .
  • Byproduct Isolation : Employ preparative HPLC or fractional crystallization to isolate and characterize impurities (e.g., dimerized products or oxidized amines) .

Q. What advanced techniques are recommended for elucidating metabolic pathways or degradation products?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS. Focus on oxidative dechlorination or cyclobutane ring-opening products .
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation via NMR or LC-MS. Stabilize labile groups (e.g., amide bonds) with antioxidants or lyoprotectants .

Methodological Notes for Contradictory Data

  • Spectral Mismatches : If NMR peaks deviate from predicted shifts, consider tautomerism (e.g., keto-enol equilibria) or paramagnetic impurities. Repeat experiments in deuterated chloroform or methanol to assess solvent effects .
  • Biological Activity Variability : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolism differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-chlorophenyl)cyclobutanecarboxamide

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